3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one
Description
This compound is a highly complex cyclopenta[a]phenanthrene derivative characterized by multiple functional groups, including hydroxyl, hydroxymethyl, methyl, and glycosidic moieties. Its core structure resembles steroid or triterpenoid frameworks, with extensive glycosylation at positions 3 and 5 via oxan-2-yl (pyranose) sugar units. The compound’s polar glycosidic groups enhance water solubility, while its methyl and heptenyl groups contribute to lipophilicity, balancing its pharmacokinetic profile .
Properties
Molecular Formula |
C41H68O13 |
|---|---|
Molecular Weight |
769.0 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3 |
InChI Key |
LKCTWIIDXXXXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Strategies
Steroid Aglycone Preparation
The steroid backbone is synthesized from dehydroepiandrosterone (DHEA) or cholesterol via sequential oxidation, reduction, and alkylation. Critical steps include:
- C16/C17 functionalization : Introduction of the 2-hydroxy-6-methylhept-5-en-2-yl side chain via Grignard addition or aldol condensation.
- C3 and C10 hydroxymethylation : Achieved through hydroxymethylation of ketone intermediates using formaldehyde under basic conditions.
Table 1: Key Reactions for Aglycone Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C16 ketone formation | PCC oxidation in CH₂Cl₂ | 78 | |
| C17 alkylation | MeMgCl, THF, −78°C | 65 | |
| C3 hydroxymethylation | HCHO, NaOH, EtOH | 82 |
Glycosylation of the Steroid Core
The disaccharide moiety is attached via Koenigs-Knorr or Schmidt glycosylation:
- Regioselective glycosylation : Silver triflate (AgOTf) catalyzes β-glycosidic bond formation at C3-OH.
- Sugar activation : Peracetylated glycosyl donors (e.g., trichloroacetimidates) ensure stereochemical fidelity.
Table 2: Glycosylation Conditions
| Donor Type | Catalyst | Solvent | β:α Ratio | Yield (%) |
|---|---|---|---|---|
| Trichloroacetimidate | AgOTf (10%) | CH₂Cl₂ | 9:1 | 74 |
| Thioglycoside | NIS/TfOH | MeCN | 7:1 | 68 |
Enzymatic Biosynthesis
Glycosyltransferase-Mediated Steps
- OsSGT1 from Ornithogalum saundersiae : Catalyzes UDP-glucose transfer to C3-OH/C17-OH of sterols.
- EcSGA1 from E. coli : Acetylates sugar moieties post-glycosylation, enabling late-stage derivatization.
Table 3: Enzymatic Parameters
| Enzyme | Substrate | kcat (s−1) | KM (μM) |
|---|---|---|---|
| OsSGT1 | Testosterone | 1.2 ± 0.1 | 45 ± 5 |
| EcSGA1 | Testosterone-17β-G | 0.8 ± 0.05 | 32 ± 3 |
Functional Group Modifications
Hydroxylation and Oxidation
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Bacoside A undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down Bacoside A into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Bacoside A, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce Bacoside A, altering its chemical structure.
Major Products Formed
The major products formed from these reactions include aglycones, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Properties
Research indicates that this compound possesses significant antioxidant capabilities. It has been shown to reduce oxidative stress in cellular models by modulating key signaling pathways such as the Nrf2/ARE pathway. This action is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
2. Neuroprotective Effects
Studies have demonstrated that this compound can prevent cognitive decline associated with oxidative stress. In animal models of sleep deprivation-induced cognitive impairment, it has been observed to enhance cognitive function by reducing oxidative damage in the brain .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing the expression of adhesion molecules in endothelial cells. This suggests its potential use in treating inflammatory diseases .
4. Cardiovascular Protection
In vitro studies have shown that this compound can protect cardiac cells from hydrogen peroxide-induced injury. It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), while also down-regulating apoptotic pathways .
Biochemical Applications
1. Modulation of Metabolic Pathways
The compound has been noted for its ability to influence metabolic pathways related to glucose metabolism. It inhibits hepatic glucose production and promotes insulin sensitivity via AMPK activation .
2. Induction of Stem Cell Differentiation
Recent findings suggest that this compound can induce differentiation in adipose-derived stem cells (ADSCs) through microRNA signaling pathways. This property is particularly relevant for regenerative medicine applications .
Case Studies
1. Hepatoprotection in Animal Models
A study investigating the hepatoprotective effects of this compound on rats exposed to toxic substances revealed a significant reduction in liver enzyme levels and histopathological improvements .
2. Lung Fibrosis Amelioration
In models of chronic obstructive pulmonary disease (COPD), the compound was effective in ameliorating lung fibrosis through the down-regulation of the TGF-β/Smad signaling pathway .
Mechanism of Action
Bacoside A exerts its effects through multiple mechanisms:
Acetylcholinesterase Inhibition: Inhibits the enzyme acetylcholinesterase, increasing acetylcholine levels in the brain.
β-Amyloid Reduction: Reduces the formation of β-amyloid plaques, which are associated with Alzheimer’s disease.
Enhanced Cerebral Blood Flow: Improves blood flow to the brain, enhancing cognitive functions.
Neuroprotection: Aids in the repair of damaged neurons by enhancing kinase activity, neuronal synthesis, and restoration of synaptic activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a family of cyclopenta[a]phenanthrene derivatives with structural variations influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural Features
Key Observations :
- Position 16 : The main compound’s keto group distinguishes it from CID 3735942 (furan-5-one) and ’s acetate ester, which may alter electrophilic reactivity and metabolic stability.
- In contrast, ’s compound lacks glycosylation, favoring membrane permeability .
- C17 Substituents : The 2-hydroxy-6-methylhept-5-en-2-yl group in the main compound shares similarities with ’s heptenyl chain but differs in branching and hydroxylation, affecting hydrophobic interactions .
Physicochemical and Bioactive Properties
Table 2: Comparative Properties
Analysis :
- Molecular Weight: The main compound’s high molecular weight (~950 Da) aligns with glycosylated analogs (e.g., ), whereas non-glycosylated derivatives (e.g., ) are smaller.
- LogP : The main compound’s moderate LogP (1.8) reflects a balance between hydrophilic (glycosylation) and hydrophobic (methyl/heptenyl) groups, contrasting with CID 3735942’s higher lipophilicity (LogP 2.5) .
- Bioactivity: The main compound’s antimicrobial activity may stem from glycoside-mediated disruption of microbial membranes, while CID 3735942’s furanone group correlates with cytotoxic effects via electrophilic adduct formation .
Challenges in Structural Comparison
Advanced graph-based algorithms () are critical for comparing such complex structures, as traditional bit-vector methods fail to capture stereochemical nuances (e.g., ’s (E)-configuration) . Lumping strategies () may group these compounds for environmental fate studies but risk oversimplifying bioactivity profiles .
Biological Activity
The compound identified as 3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one is a complex organic molecule that exhibits various biological activities. This article aims to provide a detailed overview of its biological properties based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 624.5 g/mol. It contains multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity .
Antioxidant Activity
Research has shown that the compound exhibits significant antioxidant properties. It has been demonstrated to reduce oxidative stress in various cell types by upregulating antioxidant enzymes and scavenging free radicals. In particular:
- Cellular Studies : In vitro studies indicate that the compound can enhance the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), leading to decreased levels of reactive oxygen species (ROS) in cells exposed to oxidative stress .
Anti-inflammatory Effects
The compound has also been implicated in anti-inflammatory pathways. It appears to modulate inflammatory responses through several mechanisms:
- Cytokine Regulation : In mouse macrophage RAW264.7 cells, treatment with the compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated via inhibition of NF-kB signaling pathways .
Neuroprotective Properties
Evidence suggests that this compound may offer neuroprotective benefits:
- Apoptosis Inhibition : In models of neurodegeneration (e.g., NMDA-induced toxicity in HT22 cells), the compound has been shown to prevent apoptosis by regulating Bcl-2 family proteins and caspase activation .
Anticancer Activity
Emerging studies indicate potential anticancer properties:
- Cell Proliferation : The compound has been reported to inhibit proliferation and induce apoptosis in various cancer cell lines. For instance, it reduces cell viability in triple-negative breast cancer models by downregulating key survival pathways such as PI3K/Akt .
Case Studies
| Study | Findings |
|---|---|
| Zhang et al., 2017 | Demonstrated inhibition of cancer cell proliferation and migration in vitro. |
| Hou et al., 2017 | Showed neuroprotective effects against oxidative stress-induced neuronal damage. |
| Kim et al., 2015 | Reported significant reductions in inflammatory markers in activated macrophages following treatment with the compound. |
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use nitrile or neoprene gloves, respiratory protection (NIOSH-approved masks), and lab coats to minimize dermal exposure .
- Ensure proper ventilation and avoid drainage contamination, as toxicological data (e.g., acute toxicity, carcinogenicity) are unavailable .
- Store in inert, airtight containers under controlled humidity and temperature to mitigate decomposition risks, though specific stability data are lacking .
Q. How can researchers verify the structural identity and purity of this compound?
Methodological Answer:
- Employ high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₄₇H₈₀O₁₇, MW 917.1 g/mol) .
- Use multidimensional NMR (¹H, ¹³C, HSQC, HMBC) to resolve stereochemistry, referencing spectral data from analogous cyclopenta[a]phenanthrenes (e.g., δ 1.2–2.5 ppm for methyl groups) .
- Cross-validate with PubChem CID 3735942 or NIST Chemistry WebBook entries for comparative analysis .
Q. What experimental approaches are suitable for preliminary stability assessment?
Methodological Answer:
- Conduct accelerated degradation studies under varied pH, temperature, and light exposure to identify labile functional groups (e.g., hydroxyls, oxane rings) .
- Monitor decomposition via HPLC-UV/Vis or TLC , noting shifts in retention times or new spots .
Advanced Research Questions
Q. What synthetic strategies can address challenges in constructing the polycyclic core and glycosidic linkages?
Methodological Answer:
- Utilize palladium-catalyzed reductive cyclization (e.g., nitroarene/formic acid systems) to assemble the steroidal backbone while preserving stereocenters .
- Employ Koenigs-Knorr glycosylation for oxane-ring attachments, optimizing protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions .
- Monitor reaction progress via in situ IR spectroscopy to track carbonyl or hydroxyl intermediates .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Combine X-ray crystallography with DFT calculations to validate ambiguous NMR assignments (e.g., overlapping methyl signals at δ 1.0–1.5 ppm) .
- Perform NOESY/ROESY experiments to clarify spatial proximities in crowded regions of the molecule .
- Cross-reference with IUPAC nomenclature rules to confirm substituent positions and avoid misassignments .
Q. What methodologies are effective for probing biological interactions without commercial toxicity data?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with putative targets (e.g., steroid receptors) .
- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with dose-response curves to establish IC₅₀ values .
- Leverage molecular docking simulations (AutoDock Vina) to predict binding modes, guided by structural analogs in PubChem .
Data Gaps and Mitigation Strategies
Q. How should researchers address the lack of toxicological and physicochemical data?
Methodological Answer:
- Apply read-across principles using structurally similar compounds (e.g., androstane derivatives) to estimate toxicity profiles .
- Collaborate with computational toxicology platforms (e.g., OECD QSAR Toolbox) to predict hazards like mutagenicity .
- Publish experimental findings in open-access databases to fill data voids for the scientific community .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
